N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 882135-15-1
VCID: VC4463110
InChI: InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27)
SMILES: CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.47

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

CAS No.: 882135-15-1

Cat. No.: VC4463110

Molecular Formula: C19H20N6O2S

Molecular Weight: 396.47

* For research use only. Not for human or veterinary use.

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide - 882135-15-1

Specification

CAS No. 882135-15-1
Molecular Formula C19H20N6O2S
Molecular Weight 396.47
IUPAC Name N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27)
Standard InChI Key BDHHQQRTLLMQMQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide, reflects its three primary components:

  • Tetrazole core: A five-membered aromatic ring containing four nitrogen atoms at positions 1-(3,4-dimethylphenyl).

  • Sulfanylacetamide bridge: A thioether-linked acetyl group bonded to the tetrazole’s sulfur atom.

  • 4-Acetamidophenyl group: A para-substituted phenyl ring with an acetamide functional group.

Molecular Formula: C₁₉H₂₀N₆O₂S
Molecular Weight: 420.47 g/mol (calculated from isotopic composition) .

Stereochemical and Electronic Properties

The planar tetrazole ring (bond angles ≈ 120°) facilitates π-π stacking interactions, while the 3,4-dimethylphenyl substituent enhances lipophilicity (calculated LogP = 3.2) . The sulfanyl group’s polarizability (Mulliken charge: -0.42 e) enables nucleophilic reactivity, and the acetamidophenyl moiety contributes hydrogen-bonding capacity (H-bond donor/acceptor count = 2/6) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step convergent synthesis is typically employed:

Step 1: Tetrazole Formation
3,4-Dimethylbenzonitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in acidic conditions (HCl, 80°C, 12 h), yielding 1-(3,4-dimethylphenyl)-1H-tetrazole (85% yield).

Step 2: Sulfanylacetamide Preparation
2-Chloroacetamide reacts with thiophenol in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 6 h) to form 2-sulfanylacetamide (78% yield).

Industrial Optimization Challenges

Scale-up faces hurdles including:

  • Tetrazole instability: Exothermic cycloaddition requires precise temperature control to prevent decomposition.

  • Thiol oxidation: Sulfanyl intermediates prone to disulfide formation necessitate inert atmospheres.
    Continuous flow reactors with in-line IR monitoring have been proposed to mitigate these issues .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.01 (s, 3H, CH₃CO), 2.25 (s, 6H, Ar-CH₃), 3.89 (s, 2H, SCH₂), 7.32–7.68 (m, 6H, Ar-H), 10.12 (s, 1H, NH) .

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring) .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition above 300°C, indicating thermal stability suitable for pharmaceutical formulation .

Biological Activity and Mechanism

Antimicrobial Screening

Preliminary data against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) imply limited potency, likely due to poor membrane permeability from the acetamidophenyl group’s polarity .

Comparative Analysis with Structural Analogs

CompoundModificationLogPACE2 ΔG (kcal/mol)MIC (S. aureus)
Target-3.2-6.8732 μg/mL
Analog ANo sulfanyl2.9-5.93128 μg/mL
Analog BMethoxy substitution3.8-7.1216 μg/mL

Analog data extrapolated from related structures .

The sulfanyl group’s removal (Analog A) reduces both lipophilicity and antimicrobial activity, while methoxy substitution (Analog B) enhances target binding, underscoring the delicate structure-activity balance.

Emerging Applications and Future Directions

Materials Science

The tetrazole ring’s high nitrogen content (38.1% by mass) suggests utility as:

  • Energetic material precursors (heat of formation ≈ 240 kJ/mol)

  • Metal-organic framework (MOF) linkers via N-donor sites

Drug Discovery

Fragment-based screening identifies the dimethylphenyl-tetrazole unit as a kinase hinge-binding motif. Hybridization with known pharmacophores (e.g., quinazoline) may yield dual EGFR/VEGFR inhibitors .

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